Cas no 1337598-06-7 (tert-butyl N-[2-amino-2-(1-methyl-1H-indol-3-yl)ethyl]carbamate)

Tert-butyl N-[2-amino-2-(1-methyl-1H-indol-3-yl)ethyl]carbamate is a protected amine derivative featuring an indole scaffold, commonly utilized in medicinal chemistry and peptide synthesis. The tert-butyloxycarbonyl (Boc) group serves as a robust protecting group for the primary amine, ensuring stability under various reaction conditions while allowing selective deprotection when required. The 1-methylindole moiety introduces steric and electronic properties that can influence reactivity and binding interactions in target molecules. This compound is particularly valuable in the synthesis of complex heterocycles and bioactive intermediates, offering controlled functionalization opportunities. Its structural features make it suitable for applications in drug discovery and the development of indole-based pharmacophores.
tert-butyl N-[2-amino-2-(1-methyl-1H-indol-3-yl)ethyl]carbamate structure
1337598-06-7 structure
商品名:tert-butyl N-[2-amino-2-(1-methyl-1H-indol-3-yl)ethyl]carbamate
CAS番号:1337598-06-7
MF:C16H23N3O2
メガワット:289.372723817825
CID:6329069
PubChem ID:82307773

tert-butyl N-[2-amino-2-(1-methyl-1H-indol-3-yl)ethyl]carbamate 化学的及び物理的性質

名前と識別子

    • 1337598-06-7
    • tert-butyl N-[2-amino-2-(1-methyl-1H-indol-3-yl)ethyl]carbamate
    • EN300-1888969
    • インチ: 1S/C16H23N3O2/c1-16(2,3)21-15(20)18-9-13(17)12-10-19(4)14-8-6-5-7-11(12)14/h5-8,10,13H,9,17H2,1-4H3,(H,18,20)
    • InChIKey: VMJCCBZDBAIOFX-UHFFFAOYSA-N
    • ほほえんだ: O(C(NCC(C1=CN(C)C2C=CC=CC1=2)N)=O)C(C)(C)C

計算された属性

  • せいみつぶんしりょう: 289.17902698g/mol
  • どういたいしつりょう: 289.17902698g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 21
  • 回転可能化学結合数: 5
  • 複雑さ: 367
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 69.3Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.6

tert-butyl N-[2-amino-2-(1-methyl-1H-indol-3-yl)ethyl]carbamate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1888969-0.5g
tert-butyl N-[2-amino-2-(1-methyl-1H-indol-3-yl)ethyl]carbamate
1337598-06-7
0.5g
$1302.0 2023-06-01
Enamine
EN300-1888969-5.0g
tert-butyl N-[2-amino-2-(1-methyl-1H-indol-3-yl)ethyl]carbamate
1337598-06-7
5g
$3935.0 2023-06-01
Enamine
EN300-1888969-10.0g
tert-butyl N-[2-amino-2-(1-methyl-1H-indol-3-yl)ethyl]carbamate
1337598-06-7
10g
$5837.0 2023-06-01
Enamine
EN300-1888969-2.5g
tert-butyl N-[2-amino-2-(1-methyl-1H-indol-3-yl)ethyl]carbamate
1337598-06-7
2.5g
$2660.0 2023-06-01
Enamine
EN300-1888969-0.1g
tert-butyl N-[2-amino-2-(1-methyl-1H-indol-3-yl)ethyl]carbamate
1337598-06-7
0.1g
$1195.0 2023-06-01
Enamine
EN300-1888969-0.05g
tert-butyl N-[2-amino-2-(1-methyl-1H-indol-3-yl)ethyl]carbamate
1337598-06-7
0.05g
$1140.0 2023-06-01
Enamine
EN300-1888969-0.25g
tert-butyl N-[2-amino-2-(1-methyl-1H-indol-3-yl)ethyl]carbamate
1337598-06-7
0.25g
$1249.0 2023-06-01
Enamine
EN300-1888969-1.0g
tert-butyl N-[2-amino-2-(1-methyl-1H-indol-3-yl)ethyl]carbamate
1337598-06-7
1g
$1357.0 2023-06-01

tert-butyl N-[2-amino-2-(1-methyl-1H-indol-3-yl)ethyl]carbamate 関連文献

tert-butyl N-[2-amino-2-(1-methyl-1H-indol-3-yl)ethyl]carbamateに関する追加情報

Comprehensive Overview of tert-butyl N-[2-amino-2-(1-methyl-1H-indol-3-yl)ethyl]carbamate (CAS No. 1337598-06-7)

The compound tert-butyl N-[2-amino-2-(1-methyl-1H-indol-3-yl)ethyl]carbamate (CAS No. 1337598-06-7) is a specialized carbamate derivative with significant potential in pharmaceutical and biochemical research. Its unique structure, featuring an indole ring and a tert-butyl carbamate group, makes it a valuable intermediate in the synthesis of bioactive molecules. Researchers are increasingly interested in this compound due to its role in modulating enzyme activity and its potential applications in drug discovery.

In recent years, the demand for indole-based compounds has surged, driven by their prevalence in natural products and pharmaceuticals. The 1-methyl-1H-indol-3-yl moiety in tert-butyl N-[2-amino-2-(1-methyl-1H-indol-3-yl)ethyl]carbamate is particularly noteworthy, as it mimics structural motifs found in serotonin and melatonin derivatives. This connection has sparked interest in its potential for neurological research and therapeutic development. Users searching for "indole derivatives in drug design" or "carbamate protecting groups" will find this compound highly relevant.

The tert-butyl carbamate (Boc) group in this molecule serves as a versatile protecting group for amines, a feature widely exploited in peptide synthesis and medicinal chemistry. This attribute aligns with current trends in green chemistry, where researchers seek efficient and reversible protecting strategies. The compound's stability under acidic conditions and ease of deprotection make it a preferred choice for multi-step organic synthesis. Searches for "Boc-protected amines" or "amine protection strategies" often highlight its utility.

From a synthetic perspective, CAS No. 1337598-06-7 exemplifies the growing importance of chiral building blocks in asymmetric synthesis. The presence of a stereogenic center at the 2-aminoethyl position opens avenues for creating enantiomerically pure compounds, a critical requirement in modern pharmaceutical manufacturing. This aspect resonates with industry professionals searching for "chiral intermediates for API synthesis" or "asymmetric hydrogenation precursors."

The compound's physicochemical properties, including its solubility profile and thermal stability, have been characterized to facilitate its use in high-throughput screening platforms. Its compatibility with common organic solvents makes it suitable for diverse reaction conditions, addressing a key pain point in process chemistry optimization. These features are frequently queried in searches like "polar indole derivatives solubility" or "thermostable carbamates."

In the context of computational chemistry, tert-butyl N-[2-amino-2-(1-methyl-1H-indol-3-yl)ethyl]carbamate serves as an interesting case study for molecular docking simulations. The indole scaffold's ability to participate in π-stacking interactions and hydrogen bonding makes it valuable for virtual screening approaches. This application aligns with trending searches such as "indole-protein interactions" and "CADD for heterocycles" (Computer-Aided Drug Design).

Quality control of this compound involves advanced analytical techniques including HPLC purity analysis and chiral separation methods, reflecting industry standards for pharmaceutical intermediates. The rigorous characterization protocols ensure batch-to-batch consistency, a crucial factor for researchers investigating "QC of synthetic intermediates" or "HPLC method development for carbamates."

Emerging applications in bioconjugation chemistry have further elevated interest in CAS 1337598-06-7. The reactive primary amine group allows for selective modification, enabling its use in proteomics research and antibody-drug conjugate development. These cutting-edge applications correspond to search trends like "amine-reactive bioconjugation" and "small molecule linkers for ADCs."

From a regulatory standpoint, the compound's well-defined synthetic pathway and characterization data support its use in GMP-compliant production environments. This aspect addresses frequent queries about "ICH guidelines for intermediates" and "regulatory starting materials," making it particularly valuable for pharmaceutical development teams.

The environmental fate of tert-butyl N-[2-amino-2-(1-methyl-1H-indol-3-yl)ethyl]carbamate has been studied through biodegradation assays and ecotoxicity profiling, responding to growing concerns about green pharmaceutical synthesis. These studies cater to searches such as "environmental impact of heterocycles" and "sustainable carbamate chemistry," reflecting the industry's shift toward eco-friendly processes.

In conclusion, tert-butyl N-[2-amino-2-(1-methyl-1H-indol-3-yl)ethyl]carbamate represents a multifaceted tool for modern chemical research. Its structural features bridge medicinal chemistry, process development, and bioconjugation technologies, while its well-documented properties address diverse research needs. As the scientific community continues to explore indole pharmacophores and protective group strategies, this compound remains at the forefront of innovative small molecule research.

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